2,4-Diamino-1,5-diphenylpentan-3-ol

HIV Protease Inhibitor Oral Bioavailability Pharmacokinetics

This (2S,4S)-configured C2‑symmetric diamino alcohol is the foundational core for orally bioavailable HIV‑1 protease inhibitors. Unlike the diol series that failed to achieve significant plasma levels, this mono‑ol scaffold delivers measurable oral bioavailability (19% in rats) while permitting >1000‑fold solubility optimization without loss of potency. Procurement of the enantiopure form is mandatory for crystallography, binding‑mode analysis, and parallel synthesis campaigns. Each batch is verified by chiral HPLC to guarantee the strict (2S,4S) configuration required for biological activity.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
Cat. No. B8325004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-1,5-diphenylpentan-3-ol
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(CC2=CC=CC=C2)N)O)N
InChIInChI=1S/C17H22N2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12,18-19H2
InChIKeyGZBLEJZADHZBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-1,5-diphenylpentan-3-ol: Chemical Identity and Core Scaffold for HIV-1 Protease Inhibitor Research


2,4-Diamino-1,5-diphenylpentan-3-ol (IUPAC: (2S,4S)-2,4-diamino-1,5-diphenylpentan-3-ol; PDB ligand code COR; DrugBank ID DB07575) is a chiral C2-symmetric diamino alcohol with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol [1]. It is classified as an amino alcohol featuring a pentane backbone substituted with two amino groups, a central hydroxyl group, and two terminal phenyl rings, placing it within the phenylbutylamine class [2]. This compound is not used as a drug itself but serves as the core scaffold for a well-studied series of potent, symmetry-based inhibitors of HIV-1 protease, where it is acylated at the amino groups to generate active pharmacophores [3]. Its rigid, symmetric architecture was specifically designed to match the C2-symmetric active site of the HIV-1 protease homodimer.

Why 2,4-Diamino-1,5-diphenylpentan-3-ol Cannot Be Casually Substituted with Diamino Alcohol or Diol Analogs


Seemingly minor structural modifications to the 2,4-diamino-1,5-diphenylpentan-3-ol scaffold result in drastic changes in pharmacological performance. The core contains a single hydroxyl group, distinguishing it from related 2,5-diamino-1,6-diphenylhexane-3,4-diol cores (which contain two hydroxyls). This single oxygen atom difference fundamentally alters the physical and pharmacokinetic properties of the derived inhibitors. Research has demonstrated a substantial difference in the absorption properties of mono-ol-based inhibitors versus diol-based inhibitors [1]. For example, while a mono-ol-derived inhibitor could achieve an oral bioavailability of 19% in rats, potent inhibitors from the diol class failed to yield substantial plasma levels after oral administration, limiting them to potential intravenous therapy [1]. Therefore, the choice of the mono-ol core is not a trivial structural preference but a critical decision point directly impacting oral drug development feasibility.

Quantitative Differentiation of 2,4-Diamino-1,5-diphenylpentan-3-ol from Closest Structural Analogs


Oral Bioavailability Advantage of Mono-ol Core Over Diol Core in HIV-1 Protease Inhibitors

A direct head-to-head pharmacokinetic comparison in rats reveals that the mono-ol scaffold (2,4-diamino-1,5-diphenylpentan-3-ol) confers a critical advantage for oral absorption. An optimized inhibitor built on the mono-ol core, compound 19, achieved an oral bioavailability of 19% in rats. In contrast, under the same study conditions, substantial plasma levels of potent inhibitors from the diol core class (2,5-diamino-1,6-diphenylhexane-3,4-diol) were not obtained after oral administration, indicating fundamentally poor oral absorption for that entire series [1].

HIV Protease Inhibitor Oral Bioavailability Pharmacokinetics Scaffold Selection

Conserved in Vitro Antiviral Potency After Aqueous Solubility Optimization

A key risk in optimizing a drug scaffold is losing biological activity while improving drug-like properties. For the mono-ol scaffold, the addition of polar, heterocyclic end groups to the core enhanced aqueous solubility by more than 1000-fold, while still maintaining potent inhibition of purified HIV-1 protease and anti-HIV activity in vitro [1]. This demonstrates that the core scaffold has a robust tolerance for solubility-enhancing modifications without sacrificing its primary pharmacodynamic endpoints, a property that is not guaranteed for other symmetry-based scaffolds.

HIV-1 Antiviral Activity Solubility Enhancement Structure-Activity Relationship

Stereochemical Specificity: Requirement for (2S,4S) Configuration for Biological Activity

The compound's systematic name is defined as (2S,4S)-2,4-diamino-1,5-diphenylpentan-3-ol, indicating a specific absolute configuration at the two chiral centers [1]. The design of C2-symmetric inhibitors for the symmetric HIV-1 protease active site absolutely requires this specific stereochemistry. The related (R,R) enantiomer, or any meso-diastereomer, would not be accommodated within the symmetric binding pocket and would result in a complete loss of inhibitory activity. While quantitative Ki comparisons between stereoisomers are often not published (due to the inactivity of the mismatched isomer), the structural basis for this requirement is evident from the crystal structure of a closely related C2-symmetric inhibitor bound to HIV-1 protease (PDB 9HVP), which shows a highly symmetric binding mode [2].

Chiral Synthesis Stereochemistry HIV Protease Binding Enantiomeric Purity

Proven Synthetic Tractability from Chiral Pool Starting Materials

The stereocontrolled synthesis of the (S,S)-dibenzyldiamino alcohol (the N-protected form of the target compound) has been demonstrated starting from the chiral pool amino acid L-phenylalanine, providing a reliable supply chain for enantiomerically pure material [1]. The synthetic route proceeds via stereoselective epoxidation of a trans-olefin intermediate, followed by regiospecific epoxide opening with lithium azide, ensuring high diastereoselectivity [1]. Furthermore, methods for automated solid-phase parallel synthesis of libraries based on this diamino alcohol core have been reported, enabling rapid analog generation for structure-activity relationship (SAR) studies [2]. This is a distinct advantage over the diol core, which may present additional synthetic complexity due to the need to control two hydroxyl stereocenters.

Stereoselective Synthesis Chiral Pool Process Chemistry Solid-Phase Synthesis

Optimal Application Scenarios for 2,4-Diamino-1,5-diphenylpentan-3-ol in Research and Development


Scaffold for Orally Bioavailable HIV-1 Protease Inhibitor Design

Research groups aiming to develop the next generation of orally administered HIV-1 protease inhibitors should prioritize this mono-ol scaffold. As demonstrated in direct pharmacokinetic comparison, only the mono-ol core series yielded measurable oral bioavailability (19% for compound 19) [1], whereas the diol series failed to achieve significant plasma levels, limiting them to intravenous administration. This makes the mono-ol scaffold the foundational building block for any oral drug candidate in this class.

Medicinal Chemistry Campaigns Requiring High Solubility Without Potency Loss

The scaffold is uniquely suited for lead optimization programs that demand both high aqueous solubility and maintained on-target potency. Literature shows that chemical modifications to the core can enhance solubility by >1000-fold without sacrificing inhibition of HIV-1 protease or in vitro antiviral activity [1]. This robust profile supports extensive derivatization to fine-tune drug-like properties.

Stereospecific Pharmacophore Modeling and Crystallography Studies

The strict requirement for the (2S,4S) configuration for biological activity makes this compound an excellent standard for chiral recognition studies. The symmetric inhibitor design is validated by X-ray crystallography of a related compound bound in a highly symmetric fashion to the HIV-1 protease active site [2]. Procurement of the enantiopure (2S,4S) compound is essential for co-crystallization, binding mode analysis, and computational modeling.

High-Throughput Library Synthesis Feasibility Studies

Organizations looking to generate large, diverse libraries of HIV protease inhibitors for high-throughput screening can leverage this scaffold. Its compatibility with automated solid-phase parallel synthesis [3] enables the rapid production of thousands of acylated derivatives, accelerating the hit-to-lead process and comprehensive SAR exploration.

Quote Request

Request a Quote for 2,4-Diamino-1,5-diphenylpentan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.